molecular formula C14H10FN3S B2944067 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 330646-49-6

5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2944067
CAS No.: 330646-49-6
M. Wt: 271.31
InChI Key: NHZSVLBUEFTUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorine and phenyl groups in the structure of this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with aryl halides One common method includes the reaction of 3-fluorobenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenated reagents or organometallic compounds in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity or altering their function.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-1,2,4-triazole-3-thiol
  • 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZSVLBUEFTUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327191
Record name 3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330646-49-6
Record name 3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.